Resistance‑Development Liability of Mecetronium‑Based Formulation vs. Povidone‑Iodine in S. aureus
A propanol‑based mecetronium ethylsulfate (PBM) formulation was compared with povidone‑iodine (PVP‑I) for resistance induction in S. aureus ATCC 25923 [1]. After ten sub‑inhibitory passages, the PBM MIC increased 128‑fold (from 664 μg mL⁻¹) whereas the PVP‑I MIC remained unchanged at 5000 μg mL⁻¹ [1]. This demonstrates a pronounced resistance‑development liability specific to the mecetronium‑containing product.
| Evidence Dimension | Fold change in MIC after 10 serial passages under sub‑inhibitory biocide exposure |
|---|---|
| Target Compound Data | PBM (propanol‑based mecetronium ethylsulfate): initial MIC 664 μg mL⁻¹; 128‑fold increase post‑passage |
| Comparator Or Baseline | Povidone‑iodine (PVP‑I): initial MIC 5000 μg mL⁻¹; 0‑fold increase (no resistance developed) |
| Quantified Difference | 128‑fold MIC increase vs. no detectable increase |
| Conditions | Agar‑dilution MIC; S. aureus ATCC 25923; 10 consecutive sub‑inhibitory passages followed by 5 passages in biocide‑free medium |
Why This Matters
Procurement of mecetronium‑based antiseptics for repeated‑use clinical environments carries a documented risk of selecting resistant strains, a risk not observed with the comparator PVP‑I.
- [1] Barakat NA, Rasmy SA, Hosny AEDMS, et al. Effect of povidone‑iodine and propanol‑based mecetronium ethyl sulphate on antimicrobial resistance and virulence in Staphylococcus aureus. Antimicrob Resist Infect Control. 2022;11(1):139. View Source
